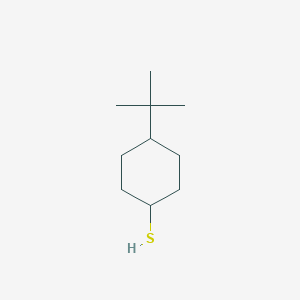

4-tert-Butylcyclohexanethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-tert-Butylcyclohexanethiol is an organic compound with the chemical formula C10H20S. It is a colorless to pale yellow liquid with a strong odor. This compound is widely used in the field of scientific research due to its unique properties and potential applications.

Applications De Recherche Scientifique

Synthesis and Material Properties

Synthesis in Polymer Chemistry : 4-tert-Butylcyclohexanethiol plays a role in synthesizing novel benzimidazole units, which are coupled with different donor units like 3-hexylthiophene and 3,4-ethylenedioxythiophene (EDOT) for creating donor–acceptor–donor type polymers. These polymers demonstrate unique electrochemical and optical properties, making them significant for various applications in polymer chemistry (Ozelcaglayan et al., 2012).

Polymer Synthesis and Characterization : The synthesis of new cardo poly(bisbenzothiazole)s from 1,1‐bis(4‐amino‐3‐mercaptophenyl)‐4‐tert‐butylcyclohexane dihydrochloride, which contains the 4-tert-butylcyclohexylidene group, was achieved. These polymers are noted for their good solubility and thermal stability, making them potentially useful in various industrial applications (Huang, Xu, & Yin, 2006).

Chemical Reactions and Catalysis

Hydrogenation Processes : this compound is involved in the hydrogenation of tert-butylphenols, showing unique stereoselectivity and reaction profiles in supercritical carbon dioxide solvent. This research is crucial for understanding reaction mechanisms in organic chemistry and catalysis (Hiyoshi et al., 2007).

Catalytic Activity in Oxidation Reactions : Schiff base complexes containing this compound derivatives have shown catalytic activity in the oxidation of hydrocarbons like cyclohexane. This demonstrates the compound's potential in catalytic processes, particularly in industrial applications (Alshaheri et al., 2017).

Gas-Phase Hydrogenation : this compound is also significant in the gas-phase hydrogenation of tert-butylphenol. The study of these processes contributes to a better understanding of reaction mechanisms and catalyst deactivation at varying temperatures (Kalantar et al., 2004).

Environmental and Educational Applications

Educational Use in Chemistry : An interesting application of this compound is in educational settings, where it has been used to demonstrate the oxidation of 4-tert-butylcyclohexanol with swimming pool bleach. This process introduces students to heterocyclic compounds and practical chemistry skills (Dip et al., 2018).

Template Ion Control in Macrocycles : The reaction of derivatives of this compound with certain diamines in the presence of zinc ions leads to the formation of chiral macrocycles. This showcases the compound's role in synthesizing complex molecular structures, which has implications in materials science and nanotechnology (Sarnicka, Starynowicz, & Lisowski, 2012).

Propriétés

IUPAC Name |

4-tert-butylcyclohexane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20S/c1-10(2,3)8-4-6-9(11)7-5-8/h8-9,11H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREUVQQJZCFPEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d]thiazol-2-yl)ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2961826.png)

![4-[(3-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2961828.png)

![N-[(2-chlorophenyl)methyl]-N-methyl-3-oxobutanamide](/img/structure/B2961832.png)

![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2961833.png)

![(Z)-methyl 3-ethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2961836.png)

![3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline](/img/structure/B2961842.png)

![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylate](/img/structure/B2961844.png)